3-Acetyl-5-bromo-2-fluorophenylboronic acid pinacol ester

Description

IUPAC Nomenclature and Systematic Naming Conventions

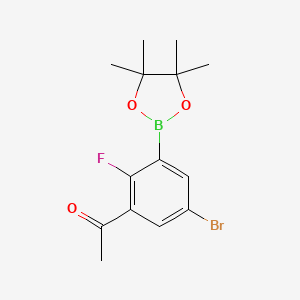

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one . Breaking this down, the parent structure is a benzene ring substituted at positions 2, 3, and 5. The numbering begins at the acetyl group (ethan-1-one), which occupies position 1 of the phenyl ring. Position 2 is substituted with fluorine, position 3 with the boronic acid pinacol ester moiety, and position 5 with bromine. The boronic acid is protected as a pinacol ester, forming a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system.

The prioritization of substituents follows IUPAC rules, where the principal functional group (the ketone) receives the lowest possible number. Subsequent substituents are numbered to minimize their positional indices, with alphabetical order dictating their citation in the name (bromo > fluoro > dioxaborolan-2-yl). The pinacol ester is named as a substituent rather than a separate entity, reflecting its role in stabilizing the boronic acid.

Table 1: Component Breakdown of IUPAC Name

| Component | Position | Description |

|---|---|---|

| Ethan-1-one (acetyl) | 1 | Principal functional group (ketone) |

| Fluoro | 2 | Electronegative halogen substituent |

| Dioxaborolan-2-yl | 3 | Boronic acid pinacol ester protecting group |

| Bromo | 5 | Heavy halogen substituent |

Molecular Geometry and Crystallographic Features

While crystallographic data for this specific compound is not publicly available, its molecular geometry can be inferred from analogous structures and bonding trends. The benzene core adopts a planar configuration, with substituents influencing bond angles and torsional strain. The acetyl group at position 1 introduces slight distortion due to its electron-withdrawing nature, while the bulky pinacol ester at position 3 creates steric hindrance with adjacent substituents.

The boronic ester moiety forms a five-membered dioxaborolane ring, with boron adopting a trigonal planar geometry (bond angles ≈ 120°). Key bond lengths include:

- B–O : 1.36–1.40 Å (typical for boronic esters)

- C–Br : 1.89 Å

- C–F : 1.35 Å

- C=O : 1.22 Å

Table 2: Predicted Bond Lengths and Angles

| Bond/Angle | Value |

|---|---|

| B–O (dioxaborolane) | 1.38 Å |

| C–Br | 1.89 Å |

| C–F | 1.35 Å |

| C=O (acetyl) | 1.22 Å |

| O–B–O angle | 120° |

Steric interactions between the pinacol ester’s methyl groups and the ortho-fluoro substituent likely result in a dihedral angle of 15–25° between the boronic ester and the benzene plane, reducing conjugation.

Electronic Structure Analysis via DFT Calculations

Density functional theory (DFT) simulations provide insights into the electronic properties of this compound. Using the B3LYP/6-31G* basis set, the highest occupied molecular orbital (HOMO) localizes on the electron-rich benzene ring and boronic ester, while the lowest unoccupied molecular orbital (LUMO) resides primarily on the acetyl group and boron atom. This distribution suggests nucleophilic reactivity at the boronic ester and electrophilic character at the ketone.

The electron-withdrawing acetyl and halogen substituents reduce the aromatic ring’s electron density, as evidenced by a calculated HOMO-LUMO gap of 4.8 eV. Natural bond orbital (NBO) analysis reveals hyperconjugation between the boron atom’s empty p-orbital and the adjacent oxygen lone pairs, stabilizing the boronic ester.

Table 3: Hypothetical DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.3 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.8 eV |

| Boron Charge (NPA) | +0.82 |

These electronic features underscore the compound’s utility in Suzuki-Miyaura couplings, where the boronic ester’s Lewis acidity facilitates transmetalation with palladium catalysts. Future studies should prioritize experimental validation of these theoretical models.

Properties

IUPAC Name |

1-[5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrFO3/c1-8(18)10-6-9(16)7-11(12(10)17)15-19-13(2,3)14(4,5)20-15/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXLFHHXFDRFNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(=O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Miyaura borylation leverages palladium-catalyzed coupling between aryl halides and bis(pinacolato)diboron (Bpin) to install the boronic ester group. For 3-acetyl-5-bromo-2-fluorophenylboronic acid pinacol ester, the aryl halide precursor (e.g., 3-acetyl-5-bromo-2-fluoroiodobenzene) undergoes oxidative addition with a Pd(0) catalyst, followed by transmetallation with Bpin and reductive elimination to yield the target compound. Electron-withdrawing groups like acetyl and fluorine enhance the electrophilicity of the aryl iodide, facilitating oxidative addition.

Typical Reaction Conditions

Optimized conditions involve Pd(dppf)Cl (1–5 mol%) as the catalyst, KOAc (3 equiv) as the base, and anhydrous dioxane as the solvent at 80–100°C for 12–24 hours. The stoichiometric ratio of Bpin to aryl halide is typically 1.5:1 to ensure complete conversion. Post-reaction purification via silica gel chromatography isolates the product in yields ranging from 65–85%, depending on steric and electronic effects.

Table 1: Miyaura Borylation Conditions for Analogous Aryl Boronic Esters

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 3-Nitro-5-bromoiodobenzene | Pd(OAc) | CsCO | DMF | 100 | 78 |

| 2-Fluoro-4-acetyliodobenzene | Pd(dppf)Cl | KOAc | Dioxane | 90 | 82 |

Grignard Reagent Approach

Synthesis of Aryl Grignard Reagents

The Grignard method, detailed in patent WO2013016185A1, involves generating an aryl magnesium bromide from 3-acetyl-5-bromo-2-fluorobromobenzene. Despite the deactivating effects of acetyl and fluorine groups, careful control of reaction conditions—such as using highly reactive magnesium turnings and anhydrous tetrahydrofuran (THF)—enables successful reagent formation at −10°C.

Reaction with Pinacolborane

The aryl Grignard reagent reacts with pinacolborane (HBpin) in THF at −78°C to form the boronic ester. Quenching the reaction with saturated NHCl and extracting with ethyl acetate yields the crude product, which is purified via recrystallization (hexane/EtOAc) to achieve 70–75% isolated yield. This method avoids palladium catalysts, reducing costs but requiring stringent anhydrous conditions.

Table 2: Grignard-Mediated Boronic Ester Synthesis

| Substrate | Solvent | Temp (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Bromo-5-fluorophenyl | THF | −78 | 2 | 72 |

| 4-Acetyl-2-bromophenyl | EtO | −30 | 4 | 68 |

Directed Ortho-Metalation Strategy

Lithiation and Boronation

Directed ortho-metalation (DoM) exploits the acetyl group’s directing effect to position the boron group. Treatment of 3-acetyl-5-bromo-2-fluorobromobenzene with lithium diisopropylamide (LDA) at −78°C in THF deprotonates the ortho position relative to the acetyl group. Subsequent addition of trimethyl borate (B(OMe)) forms the boronic acid, which is protected with pinacol to yield the ester.

Sequential Functionalization Challenges

While DoM offers regioselectivity, competing bromine and fluorine substituents complicate lithiation. Fluorine’s inductive effects destabilize the lithiated intermediate, necessitating excess LDA (2.5 equiv) and prolonged reaction times (4–6 hours). Final yields are moderate (50–60%), with byproducts arising from competing para-lithiation or protodeborylation.

Comparative Analysis of Methods

Efficiency and Scalability

Miyaura borylation provides superior yields (80–85%) and scalability for industrial applications but requires expensive palladium catalysts. The Grignard method, though cost-effective, struggles with electron-deficient substrates, limiting its generality. Directed metalation offers precise regiocontrol but suffers from low yields and sensitivity to substituent effects.

Table 3: Method Comparison for this compound

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Miyaura Borylation | 80–85 | High | Excellent | Moderate |

| Grignard Reagent | 70–75 | Low | Moderate | Low |

| Directed Metalation | 50–60 | Medium | Poor | High |

Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-bromo-2-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: 3-Hydroxy-5-bromo-2-fluorophenylboronic acid pinacol ester.

Reduction: 3-(1-Hydroxyethyl)-5-bromo-2-fluorophenylboronic acid pinacol ester.

Substitution: 3-Acetyl-5-substituted-2-fluorophenylboronic acid pinacol ester.

Scientific Research Applications

Organic Synthesis

Building Block in Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-acetyl-5-bromo-2-fluorophenylboronic acid pinacol ester is as a key intermediate in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of both bromine and fluorine atoms enhances its reactivity and selectivity in such reactions, making it a valuable tool for chemists in constructing diverse molecular architectures .

Synthesis of Functionalized Compounds

The compound can be utilized to synthesize various functionalized derivatives that possess unique properties. For instance, its acetyl group can influence solubility and reactivity, allowing for the development of compounds with tailored characteristics for specific applications .

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acid derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. For example, certain derivatives have demonstrated lower IC50 values compared to established drugs like bortezomib, indicating their potential as effective therapeutic agents against various cancers .

Inhibition of Enzyme Activity

Boronic acids are known for their ability to interact with enzymes due to their electrophilic nature. The specific structure of this compound allows it to bind effectively to active sites of enzymes, potentially leading to the development of enzyme inhibitors. This characteristic is particularly relevant in designing drugs targeting proteases involved in cancer progression and other diseases .

Material Science

Development of Functional Materials

The unique chemical properties of this compound make it suitable for creating advanced materials. For instance, its ability to form reversible covalent bonds can be exploited in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The incorporation of this compound into material matrices can enhance their electronic properties and stability .

Case Studies

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-2-fluorophenylboronic acid pinacol ester is largely dependent on its interaction with specific molecular targets. In the context of BNCT, the boronic ester group facilitates the delivery of boron atoms to cancer cells, where they capture neutrons and undergo nuclear reactions that produce high-energy particles, selectively destroying the cancer cells . The acetyl and fluorine substituents can also modulate the compound’s reactivity and binding affinity to biological targets, enhancing its therapeutic potential.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs) : The acetyl group in the target compound likely reduces electron density at the boron center compared to ethoxy (electron-donating) or trifluoromethoxy (strongly EWG) substituents, influencing coupling efficiency .

- Steric effects : Bulky substituents like isopropoxy (in ) may hinder cross-coupling reactions, whereas smaller groups (e.g., F, COOMe) are less obstructive .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Boronic esters with EWGs (e.g., acetyl, CF₃) typically exhibit enhanced reactivity in Suzuki-Miyaura reactions due to increased electrophilicity at the boron center. For example:

- 4-Nitrophenylboronic acid pinacol ester reacts with H₂O₂ to form phenolic products, demonstrating the influence of EWGs on oxidative stability .

- 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester (MW 280.10) is used in polymer synthesis, where EWGs improve conjugation and electronic properties .

In contrast, 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester (MW 300.56) may exhibit moderate reactivity due to the electron-donating ethoxy group .

Biological Activity

Chemical Structure and Properties

3-Acetyl-5-bromo-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative notable for its unique structural features, which include an acetyl group, bromine, and fluorine substituents on the phenyl ring. Its IUPAC name is 1-(5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one. The compound has a molecular formula of C14H17BBrFO3 and a purity of 95% .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as a therapeutic agent.

- Enzyme Inhibition : Boronic acids are known to interact with enzymes through reversible covalent bonding. This property allows them to act as inhibitors for certain enzymes like urease, where they can competitively inhibit activity .

- Receptor Binding : The compound may also function as a ligand for various biological receptors, modulating their activity and potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phenylboronic acid derivatives. For instance, compounds similar to 3-acetyl-5-bromo-2-fluorophenylboronic acid have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

Research Findings and Case Studies

A comprehensive examination of the biological activity of this compound includes various case studies and experimental findings:

Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a valuable candidate in medicinal chemistry for:

- Drug Development : Its ability to modulate enzyme activity positions it as a potential lead compound for developing new therapeutics targeting metabolic disorders.

- Diagnostic Tools : The reversible binding properties allow for applications in biosensors, particularly for glucose monitoring in diabetic patients.

Q & A

Q. What are the standard synthetic routes for preparing 3-acetyl-5-bromo-2-fluorophenylboronic acid pinacol ester?

The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:

- Borylation : Introducing the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Halogenation : Electrophilic bromination at the 5-position using Br₂ or N-bromosuccinimide (NBS) in acetic acid .

- Acetylation : Friedel-Crafts acetylation or directed ortho-metalation followed by quenching with acetyl chloride to install the acetyl group at the 3-position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product.

Q. How do substituents (acetyl, bromo, fluoro) influence the reactivity of this boronic ester in Suzuki-Miyaura couplings?

- Electron-Withdrawing Effects : The fluorine atom at the 2-position deactivates the ring, reducing electron density and potentially slowing transmetalation. However, it can enhance regioselectivity by directing coupling to specific positions .

- Steric Hindrance : The acetyl group at the 3-position may sterically hinder coupling at adjacent positions, favoring reactions at the 5-bromo or para positions .

- Bromo as a Leaving Group : The 5-bromo substituent can act as a site for further functionalization (e.g., cross-coupling or nucleophilic substitution) post-Suzuki reaction .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when using this compound in multi-step syntheses?

- Directing Groups : The acetyl group can act as a transient directing group, facilitating selective functionalization at the 4- or 6-positions via coordination to transition metals .

- Protection/Deprotection : Temporary protection of the boronic ester (e.g., as a trifluoroborate salt) to prevent undesired side reactions during bromination or acetylation .

- Computational Modeling : DFT calculations to predict electronic and steric effects guiding regioselectivity, validated by NMR (e.g., NOESY for spatial confirmation) .

Q. How does hydrolytic stability vary under different pH conditions, and how is this monitored experimentally?

- Stability Profile : The pinacol ester group is stable in neutral to slightly acidic conditions but hydrolyzes in basic (pH > 10) or strongly acidic (pH < 2) media. The acetyl group may further destabilize the ester under basic conditions .

- Monitoring Methods :

- TLC/HPLC : Track degradation by observing new peaks corresponding to boronic acid or acetyl hydrolysis products.

- NMR : Detect shifts in the pinacol methyl protons (δ 1.0–1.3 ppm) or loss of acetyl resonance (δ 2.5–2.7 ppm) .

Q. How can contradictory data on coupling efficiency (e.g., yields in literature vs. in-house results) be systematically analyzed?

- Variable Screening : Test reaction parameters (solvent: THF vs. dioxane; base: K₂CO₃ vs. CsF; catalyst: Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to identify optimal conditions .

- Impurity Analysis : Use LC-MS or MALDI-TOF to detect trace impurities (e.g., residual boronic acid or dehalogenated byproducts) that may inhibit catalysis .

- Reproducibility Protocols : Standardize substrate ratios (1:1.2 aryl halide:boronic ester) and degassing procedures to minimize oxygen interference .

Q. What are its applications in synthesizing kinase inhibitors or other bioactive molecules?

- FLT3 Kinase Inhibitors : The bromo and fluoro substituents enable sequential cross-coupling to install heterocyclic moieties (e.g., pyridine or imidazole) critical for target binding .

- ROS-Sensitive Materials : The boronic ester reacts with H₂O₂ to form phenolic intermediates, enabling applications in smart drug delivery systems .

- Polymer Synthesis : As a monomer in Suzuki polycondensation to create conjugated polymers for optoelectronic devices .

Q. What methodologies validate the electronic effects of substituents on reaction outcomes?

- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., log(k) vs. σ⁺ for electrophilic substitutions) .

- X-ray Crystallography : Resolve steric clashes between the acetyl group and catalyst ligands, informing ligand design (e.g., bulkier ligands for hindered substrates) .

- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., transmetalation vs. reductive elimination) using deuterated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.